molecular formula C11H16N2S B13193844 N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine

N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine

Katalognummer: B13193844
Molekulargewicht: 208.33 g/mol
InChI-Schlüssel: RTEOOOFHYNIPLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine is an organic compound with the molecular formula C11H16N2S and a molecular weight of 208.32 g/mol This compound features a pyridine ring attached to an ethyl chain, which is further connected to a thiolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine typically involves the reaction of 2-(pyridin-2-yl)ethylamine with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as toluene and a catalyst like iodine (I2) and tert-butyl hydroperoxide (TBHP) . The reaction conditions are mild and metal-free, making the process environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolane ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiolane derivatives.

Wissenschaftliche Forschungsanwendungen

N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the formation of ergosterol in fungal cells, disrupting their cell membrane integrity and leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine is unique due to its specific structural features, including the combination of a pyridine ring and a thiolane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C11H16N2S

Molekulargewicht

208.33 g/mol

IUPAC-Name

N-(2-pyridin-2-ylethyl)thiolan-3-amine

InChI

InChI=1S/C11H16N2S/c1-2-6-12-10(3-1)4-7-13-11-5-8-14-9-11/h1-3,6,11,13H,4-5,7-9H2

InChI-Schlüssel

RTEOOOFHYNIPLV-UHFFFAOYSA-N

Kanonische SMILES

C1CSCC1NCCC2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.